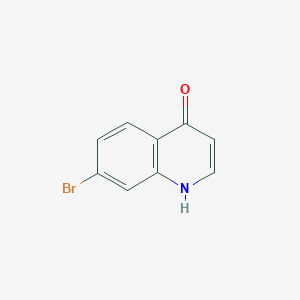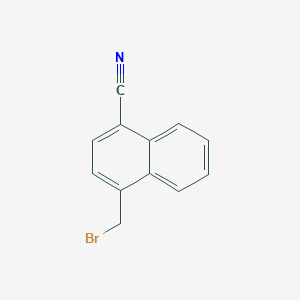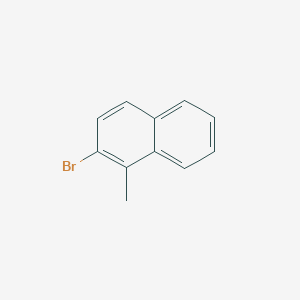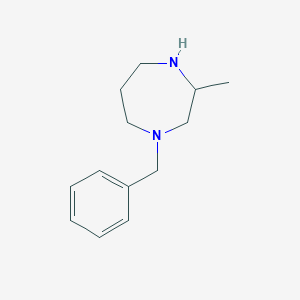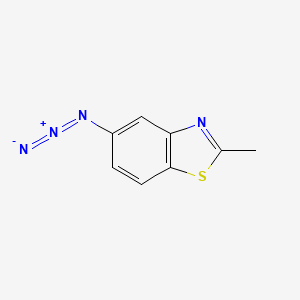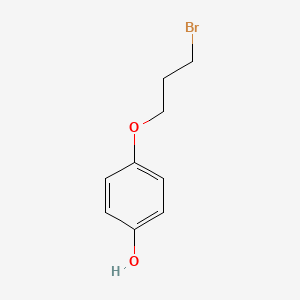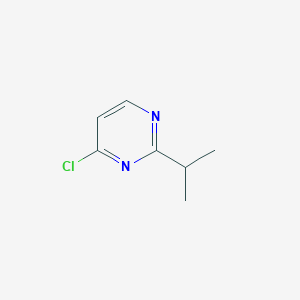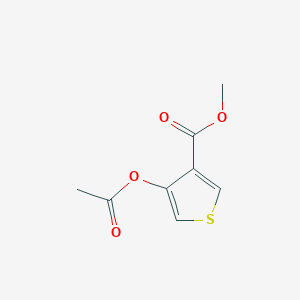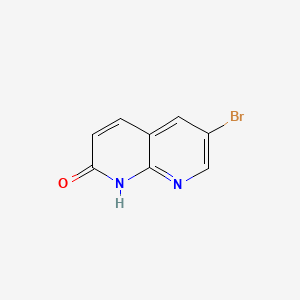![molecular formula C9H11BrN2O B1280197 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 78304-56-0](/img/structure/B1280197.png)
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromomethyl group attached to the pyrimidine ring suggests that this compound could be a key intermediate in the synthesis of various heterocyclic compounds, which are often of pharmaceutical and chemical interest due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with the compound , involves a low-temperature aryl bromide-to-alcohol conversion as the last step . Another related compound, 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione, is synthesized using bromine in chloroform or other brominating agents . These methods highlight the importance of bromination reactions in the synthesis of brominated pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be fused with other rings to form bicyclic or tricyclic systems. For example, the synthesis of novel bicyclic pyridinols required the construction of the ring structure through multi-step sequences involving Friedel-Crafts and Diels-Alder reactions . The structure of the synthesized compounds is often confirmed using spectroscopic methods such as PMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Brominated pyrimidine derivatives can undergo various chemical reactions, including reactions with nucleophiles. For example, 6-bromomethyl-5-formyl-1,3-dimethyluracil and its hydrazones react with primary amines or hydrazines to afford pyrrolo[3,4-d]pyrimidines or pyrimido[4,5-d]pyridazines . Additionally, the treatment of bromomethyl derivatives with sodium methoxide can lead to the elimination of hydrogen bromide to yield other pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For instance, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation is also an important property, with some pyridinols being indefinitely stable while others decompose upon extended exposure to the atmosphere . The reactivity of pyrimidine derivatives towards radicals can be studied through kinetics experiments, as demonstrated by the radical-initiated styrene autoxidations used to examine the reactivity of pyridinols .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives : This compound is used in the synthesis of various novel derivatives, such as thiazolo[3,2-a]pyrimidine derivatives (Studzińska et al., 2014) and dihydrofuropyrido[2,3-d]pyrimidines (Ahadi et al., 2014).
Antioxidant Properties : Research has been conducted on 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with interesting antioxidant properties. This includes the study of their synthesis and reactivity (Wijtmans et al., 2004).
Electrophilic Substitution and Cyclization Reactions : Studies have focused on reactions like electrophilic substitution and cyclization involving similar compounds, providing insights into their chemical behavior and potential applications (Majumdar et al., 2001).
Cytostatic Activity and ADME Properties : There's research on the cytostatic activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C-5 substituted and N-acyclic pyrimidine derivatives, which is relevant to understanding their potential biomedical applications (Gazivoda Kraljević et al., 2012).
Green Synthesis Methods : Studies have also been conducted on environmentally friendly synthesis methods for compounds like trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones (Salari et al., 2017).
Structural and Optical Properties : Research includes the exploration of the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their significance in various fields (Hussain et al., 2020).
Furan Ring Formation : The role of this compound in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using furan ring formation methods has been investigated (Kobayashi et al., 2000).
Multicomponent Reactions : It is used in multicomponent reactions for the synthesis of structurally diverse compounds, such as dihydropyrido[2,3-d]pyrimidine-2,4-diones (Verma & Jain, 2012).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to interact with a wide range of biological targets and physiological effects .
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions with nucleophiles, leading to the formation of different heterocyclic compounds . For instance, 6-bromomethyl-1,3-dimethyluracil-5-carboxaldehyde tosylhydrazone, a related compound, was found to readily convert into pyrrolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyridazine when treated with hydrazine hydrate .
Biochemical Pathways
It’s involved in the synthesis of DNA and RNA, and its dysregulation has been linked to cancer progression
Result of Action
Pyrimidine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Propiedades
IUPAC Name |
6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKSRMVQLTUVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

